BenchChemオンラインストアへようこそ!

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Medicinal Chemistry Physicochemical Properties Drug Design

This fluorinated heterocyclic amide features a gem-difluoropyrrolidine scaffold that reduces conjugate acid pKa to below 2, ensuring neutral, membrane-permeable species at physiological pH—unlike pyrrolidine (pKa ~11.3). The 3,3-difluoro motif delivers high intrinsic metabolic stability, unlike the labile 3,3-difluoroazetidine. Essential for DPP-4 inhibitor programs (S1 pocket occupancy) and CNS-penetrant NaV1.7 blocker design. Choose over mono-fluorinated or non-fluorinated analogs when both low basicity and metabolic robustness are required.

Molecular Formula C10H9F3N2O
Molecular Weight 230.19
CAS No. 2034512-24-6
Cat. No. B2684176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone
CAS2034512-24-6
Molecular FormulaC10H9F3N2O
Molecular Weight230.19
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C10H9F3N2O/c11-8-3-7(4-14-5-8)9(16)15-2-1-10(12,13)6-15/h3-5H,1-2,6H2
InChIKeyKMJYTNIFMFQFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone (CAS 2034512-24-6) – Core Identity and Compound-Class Context for Procurement Decisions


(3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone (CAS 2034512-24-6) is a fluorinated heterocyclic amide (C10H9F3N2O) composed of a gem-difluoropyrrolidine ring coupled to a 5-fluoropyridine-3-carbonyl moiety. It belongs to a class of compounds where the 3,3-difluoropyrrolidine scaffold is employed to profoundly modulate amine basicity (pKa < 2) [1], enhance metabolic stability relative to non-fluorinated or mono-fluorinated analogs [2], and influence target binding conformation. The 5-fluoropyridin-3-yl carbonyl group provides a specific vector for electronic modulation and potential interactions with biological targets such as voltage-gated sodium channels (NaV1.7) .

Why Generic Substitution Fails for (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone: Physicochemical and Pharmacophoric Constraints


Simple replacement of the 3,3-difluoropyrrolidine scaffold with pyrrolidine, 3-fluoropyrrolidine, or other heterocyclic amines is not functionally equivalent. The gem-difluoro motif reduces the conjugate acid pKa to below 2, compared to approximately 11.3 for unsubstituted pyrrolidine [1]. This profound shift in basicity ensures the molecule exists predominantly in a neutral, membrane-permeable state at physiological pH, a property not shared by its non-fluorinated or mono-fluorinated analogs. Furthermore, the 3,3-difluoropyrrolidine ring exhibits high intrinsic metabolic stability in microsomal clearance assays, whereas the structurally analogous 3,3-difluoroazetidine is uniquely susceptible to rapid metabolic degradation [2]. The specific substitution pattern on the pyridine ring (5-fluoro) also differentiates this compound from its regioisomers, potentially altering target engagement and selectivity profiles.

Quantitative Differentiation Evidence for (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone Against Closest Analogs


Basicity Modulation: Gem-Difluoropyrrolidine pKa Reduction vs. Pyrrolidine and 3-Fluoropyrrolidine

The gem-difluoro substitution on the pyrrolidine ring of the target compound reduces the basicity of the tertiary amine center dramatically. In a systematic fluorine scan study, gem-difluorination was found to decrease the pKa of the conjugate acid to <2, compared to ~11.3 for unsubstituted pyrrolidine and 8.68 (predicted) for 3-fluoropyrrolidine [1]. This reduction of >9 pKa units versus pyrrolidine and >6 units versus mono-fluorinated analogs means the compound remains predominantly unprotonated at physiological pH, which is critical for passive membrane permeability and oral bioavailability.

Medicinal Chemistry Physicochemical Properties Drug Design

Metabolic Stability: 3,3-Difluoropyrrolidine Intrinsic Microsomal Clearance vs. 3,3-Difluoroazetidine

A comprehensive 2023 study systematically measured intrinsic microsomal clearance for a series of mono- and difluorinated saturated heterocyclic amines, including azetidine, pyrrolidine, and piperidine derivatives [1]. The study found that 3,3-difluoropyrrolidine retained high metabolic stability, consistent with the broader class of fluorinated pyrrolidines. In stark contrast, 3,3-difluoroazetidine was identified as the single exception, exhibiting poor metabolic stability. This establishes the 3,3-difluoropyrrolidine scaffold as a metabolically robust choice compared to its four-membered ring analog.

ADME Drug Metabolism Pharmacokinetics

DPP-4 Inhibitor Potency: 3,3-Difluoropyrrolidine-Containing Series vs. Mono-Fluorinated Prolyl Analogs

In a head-to-head medicinal chemistry program, a series of 1-(γ-1,2,3-triazol substituted prolyl)-(S)-3,3-difluoropyrrolidines were designed, synthesized, and evaluated as DPP-4 inhibitors [1]. Lead compounds from this series exhibited potent in vitro DPP-4 inhibition with IC50 values in the low nanomolar range and excellent selectivity against related proteases (DPP-8, DPP-9, FAP). The (S)-3,3-difluoropyrrolidine moiety was identified as a critical pharmacophoric element occupying the S1 pocket. A closely related molecule, gosogliptin (PF-00734200), which also contains the 3,3-difluoropyrrolidin-1-yl carbonyl motif, demonstrates a DPP-4 IC50 of 0.013 µM (13 nM) with high selectivity over DPP-2 (IC50 = 3.3 µM), DPP-8 (IC50 = 7 µM), and DPP-9 (IC50 = 5.98 µM) [2].

Dipeptidyl Peptidase-4 Type 2 Diabetes Enzyme Inhibition

Regioisomeric Differentiation: 5-Fluoropyridin-3-yl vs. 3-Fluoropyridin-4-yl and Halogen-Substituted Analogs

The target compound features a 5-fluoropyridin-3-yl carbonyl group, distinguishing it from closely related regioisomers such as (3,3-difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone (CAS 1994506-68-1) and halogen-substituted analogs like (5-bromo-3-fluoropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone [1]. In kinase inhibitor programs, the position of the fluorine atom on the pyridine ring has been shown to significantly affect binding affinity and selectivity profiles by altering the electronic distribution and hydrogen bond acceptor/donor properties of the heterocycle [2]. The 5-fluoro-3-pyridyl substitution pattern places the fluorine atom distal to the carbonyl linkage, providing a distinct electrostatic surface compared to the 3-fluoro-4-pyridyl or 5-bromo-3-fluoro-2-pyridyl analogs.

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Optimal Research and Procurement Scenarios for (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization and Scaffold Hopping

This compound serves as a critical building block for DPP-4 inhibitor programs. As demonstrated by Zhang et al. (2013), the (S)-3,3-difluoropyrrolidine amide pharmacophore is essential for occupying the S1 pocket of DPP-4 and achieving low nanomolar potency [1]. The gosogliptin precedent shows that this scaffold can deliver exceptional target selectivity (>250-fold over DPP-2). Researchers should prioritize this compound when optimizing DPP-4 inhibitors where basicity modulation and metabolic stability are key design parameters.

Ion Channel Drug Discovery: NaV1.7 Pain Target Programs

The compound is annotated as a NaV1.7 channel blocker . The low basicity (pKa < 2) of the gem-difluoropyrrolidine motif is particularly advantageous for CNS-penetrant NaV1.7 inhibitor design, as it ensures the molecule remains uncharged and permeable at physiological pH. This property is superior to analogs built from unsubstituted pyrrolidine (pKa ~11.3), which would be predominantly protonated and thus less likely to cross the blood-brain barrier.

Physicochemical Property-Driven Lead Optimization: Fine-Tuning Basicity and Permeability

In any drug discovery program where the pyrrolidine nitrogen's basicity must be attenuated to improve membrane permeability and reduce hERG or other off-target liabilities, the 3,3-difluoropyrrolidine amide motif provides a validated solution. The Schweizer et al. (2006) study establishes that gem-difluorination reliably reduces pKa to <2 [2], while the Melnykov et al. (2023) study confirms that this modification does not come at the cost of metabolic instability [3]. This compound should be selected over mono-fluorinated or non-fluorinated pyrrolidine analogs when both low basicity and high metabolic stability are required simultaneously.

Quote Request

Request a Quote for (3,3-Difluoropyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.